molecular formula C25H35FN2O2S B11650837 1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine

1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine

Cat. No.: B11650837
M. Wt: 446.6 g/mol
InChI Key: DURSEDJZWOPEJK-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Formation of Intermediate: The initial reaction between 4-fluoroaniline and 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride forms an intermediate sulfonamide.

    Cyclization: The intermediate undergoes cyclization with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways that are modulated by the compound, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
  • 1-(4-Methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine

Uniqueness

1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C25H35FN2O2S

Molecular Weight

446.6 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C25H35FN2O2S/c1-17(2)20-15-23(18(3)4)25(24(16-20)19(5)6)31(29,30)28-13-11-27(12-14-28)22-9-7-21(26)8-10-22/h7-10,15-19H,11-14H2,1-6H3

InChI Key

DURSEDJZWOPEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(C)C

Origin of Product

United States

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